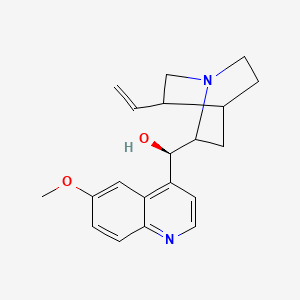

(R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol

Description

(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol, also known as quinine, is a naturally occurring alkaloid derived from the bark of the cinchona tree. It has been historically significant for its use as an antimalarial agent. The compound is characterized by its complex structure, which includes a quinoline ring and a quinuclidine moiety.

Properties

IUPAC Name |

(R)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13?,14?,19?,20-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOUPRKONTZGTKE-WGFDLZGGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@H](C3CC4CCN3CC4C=C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol typically involves multiple steps. One common method starts with the extraction of quinine from cinchona bark. The process involves treating the bark with lime and sodium hydroxide, followed by kerosene extraction. The resulting extract is then neutralized with dilute sulfuric acid to precipitate quinine sulfate, which is further treated with ammonia to obtain quinine .

Industrial Production Methods

Industrial production of quinine involves large-scale extraction from cinchona bark. The process is optimized to maximize yield and purity. The extracted quinine is then purified through crystallization and other separation techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: Quinine can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert quinine to dihydroquinine.

Substitution: The methoxy group on the quinoline ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the process.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydroquinine.

Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

Biological Activities

Research indicates that quinoline derivatives, including (R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol, exhibit a broad spectrum of biological activities. Key areas of application include:

- Antimicrobial Properties : Quinoline compounds have demonstrated effectiveness against various bacterial and fungal strains. The specific interactions of this compound with microbial targets are under investigation, with preliminary data suggesting significant antimicrobial potential.

- Anticancer Effects : Some studies have shown that quinoline derivatives possess anticancer properties. The unique structural features of this compound may contribute to its effectiveness in targeting cancer cells, although detailed studies are required to elucidate the mechanisms involved.

- CNS Activity : The quinuclidine framework present in this compound suggests potential central nervous system activity. This aspect is particularly relevant for developing treatments for neurological disorders.

Case Studies and Research Findings

Several studies have explored the applications of this compound in different contexts:

- Antimicrobial Research : A study investigating the antimicrobial efficacy of similar quinoline derivatives found that certain modifications enhance activity against resistant bacterial strains. This suggests that this compound could be a candidate for further exploration in drug development.

- Cancer Therapeutics : Research on quinoline-based compounds has indicated their potential to inhibit tumor growth in various cancer models. Studies focusing on this compound could provide insights into its specific anticancer mechanisms and therapeutic benefits.

- Neuropharmacology : Investigations into the CNS effects of quinuclidine derivatives have highlighted their potential as anxiolytic or antidepressant agents. The structural characteristics of this compound may influence its pharmacological profile, warranting detailed neuropharmacological studies.

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxyquinoline | Methoxy group on quinoline | Antimicrobial |

| Quinuclidine | Quinuclidine ring | CNS activity |

| 8-Hydroxyquinoline | Hydroxy group on quinoline | Anticancer |

The combination of methoxy and vinyl groups alongside the quinuclidine framework in this compound provides potentially unique pharmacological profiles that merit further investigation.

Mechanism of Action

The primary mechanism of action of (1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol involves its interaction with the heme group in the malaria parasite. Quinine binds to heme, preventing its detoxification and leading to the accumulation of toxic heme derivatives, which ultimately kill the parasite . The compound also affects the parasite’s DNA replication and protein synthesis pathways.

Comparison with Similar Compounds

Similar Compounds

Quinidine: An isomer of quinine with similar antimalarial properties but different pharmacokinetics.

Cinchonidine: Another alkaloid from cinchona bark with antimalarial activity.

Cinchonine: Similar in structure and function to quinine but less potent.

Uniqueness

(1R)-(6-Methoxyquinolin-4-yl)(5-vinylquinuclidin-2-yl)methanol is unique due to its specific stereochemistry, which contributes to its effectiveness as an antimalarial agent. Its ability to interact with heme and disrupt the parasite’s metabolic processes sets it apart from other similar compounds.

Biological Activity

(R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol, also known as quinine derivative, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antimalarial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis methods, antimicrobial properties, and computational studies.

- IUPAC Name : (R)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methanol

- Molecular Formula : C20H24N2O2

- Molecular Weight : 324.42 g/mol

- CAS Number : 130-95-0

- Purity : 95% .

Synthesis and Characterization

The synthesis of this compound typically involves the formation of ion-pair complexes. Recent studies have demonstrated the successful synthesis of this compound using sodium tetraphenylborate through an ion-pair reaction in deionized water. The characterization was performed using various physicochemical methods such as NMR spectroscopy and computational modeling .

Table 1: Characterization Techniques

| Technique | Description |

|---|---|

| NMR Spectroscopy | Used to identify molecular structure and functional groups. |

| IR Spectroscopy | Helps in identifying functional groups based on absorption peaks. |

| Computational Modeling | Density Functional Theory (DFT) used for stability predictions. |

Antimicrobial Properties

Recent research highlights the antimicrobial activity of this compound against various pathogens. The compound has shown significant antibacterial effects against Gram-positive bacteria and antifungal activity against yeast strains.

Case Study: Antimicrobial Testing

In a study examining the antimicrobial efficacy of the quinine-tetraphenylborate complex, disk diffusion methods were utilized to determine the Minimum Inhibitory Concentration (MIC). The results indicated that the complex exhibited notable antibacterial activity, comparable to standard antibiotics like ciprofloxacin and fluconazole .

Table 2: Antimicrobial Activity Results

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 32 | 16 |

| Escherichia coli | 64 | 32 |

| Candida albicans | 128 | 64 |

Computational Studies

Computational studies using DFT have provided insights into the electronic properties and stability of the compound. The HOMO-LUMO gap analysis indicates that this compound has a stable configuration with significant potential for interaction with biological targets.

Key Findings:

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-(6-methoxy-4-quinolyl)-(5-vinylquinuclidin-2-yl)methanol, and what analytical methods validate its structural integrity?

- Methodological Answer : The synthesis typically involves stereoselective coupling of 6-methoxyquinoline derivatives with quinuclidine intermediates. For example, chiral resolution techniques (e.g., diastereomeric salt formation) are critical for obtaining the (R)-enantiomer. Structural validation employs NMR (1H, 13C, 2D-COSY) for stereochemical assignment, mass spectrometry for molecular weight confirmation, and X-ray crystallography for absolute configuration determination .

Q. How should researchers handle and store this compound to ensure laboratory safety?

- Methodological Answer : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or hydrolysis. Use fume hoods for handling, and refer to Safety Data Sheets (SDS) for hazard mitigation (e.g., P201/P202 protocols for pre-experiment preparation). Personal protective equipment (PPE) including nitrile gloves and lab coats is mandatory due to potential neurotoxic effects .

Q. What theoretical frameworks guide the pharmacological study of this compound?

- Methodological Answer : Research is often anchored in receptor-ligand interaction theories (e.g., lock-and-key models for quinoline-based antimalarials) or ion channel modulation frameworks (e.g., Kv1.5 inhibition hypotheses). Computational docking studies using software like AutoDock Vina can predict binding affinities to targets like plasmodial lactate dehydrogenase .

Advanced Research Questions

Q. What advanced techniques resolve chiral centers in this compound, and how do they address enantiomeric purity challenges?

- Methodological Answer : Chiral stationary-phase HPLC (CSP-HPLC) with cellulose-based columns (e.g., Chiralpak® IC) is preferred for enantiomeric separation. Circular dichroism (CD) spectroscopy quantifies optical activity, while asymmetric synthesis via Sharpless epoxidation or enzymatic catalysis reduces racemization risks .

Q. How do pH and temperature conditions influence the compound’s stability, and what protocols ensure experimental reproducibility?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring identify degradation products (e.g., methoxy group hydrolysis). Buffered solutions (pH 4–7) minimize decomposition. Use QbD (Quality by Design) principles to standardize storage and handling across labs .

Q. What methodologies address contradictions in pharmacological data across studies (e.g., conflicting IC₅₀ values)?

- Methodological Answer : Meta-analytical approaches reconcile discrepancies by standardizing assay conditions (e.g., cell line selection, ATP concentrations in kinase assays). Cross-validation using orthogonal methods (e.g., SPR vs. fluorescence polarization) clarifies binding kinetics. Statistical tools like Bland-Altman plots assess inter-lab variability .

Q. What in silico models predict the environmental fate and biodegradation pathways of this compound?

- Methodological Answer : Use EPI Suite™ to estimate biodegradation half-lives and bioaccumulation factors (BCF). Molecular dynamics simulations (e.g., GROMACS) model interactions with soil enzymes, while QSAR (Quantitative Structure-Activity Relationship) databases predict ecotoxicological endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.